Bromoxynil butyrate

Description

Structure

3D Structure

Properties

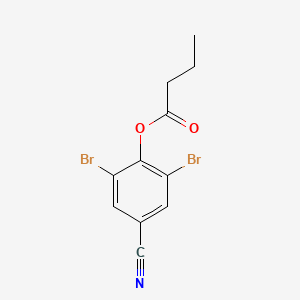

IUPAC Name |

(2,6-dibromo-4-cyanophenyl) butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br2NO2/c1-2-3-10(15)16-11-8(12)4-7(6-14)5-9(11)13/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMZYNZXIYOOHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032335 | |

| Record name | Bromoxynil butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3861-41-4 | |

| Record name | Bromoxynil butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3861-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoxynil butyrate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoxynil butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromo-4-cyanophenyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOXYNIL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45626LTY32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Bromoxynil Butyrate in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoxynil butyrate is a post-emergence herbicide effective against a wide range of broadleaf weeds. Its herbicidal activity is primarily attributed to its rapid in-planta hydrolysis to 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil). This guide delineates the dual mechanisms of action of bromoxynil: the potent inhibition of photosynthetic electron transport at Photosystem II (PSII) and the uncoupling of oxidative phosphorylation. This document provides a comprehensive overview of the biochemical pathways affected, quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the key processes.

Introduction: From Pro-Herbicide to Active Toxin

This compound itself is not the primary phytotoxic agent. Upon application and absorption into the plant, the butyrate ester is rapidly hydrolyzed by plant enzymes, releasing the active herbicidal compound, bromoxynil. This conversion is a critical step in its mode of action.

Metabolism of this compound

The hydrolysis of this compound to bromoxynil is a swift metabolic process within the plant. Quantitative studies have demonstrated this rapid conversion. For instance, in a study on wheat, 14 days after application, this compound constituted only about 1.3% of the total radioactive residue (TRR), whereas the active bromoxynil accounted for 18% of the TRR[1]. This efficient conversion underscores that the herbicidal effects observed are predominantly due to the action of bromoxynil.

Primary Mechanism of Action: Inhibition of Photosystem II

The principal mode of herbicidal action of bromoxynil is the disruption of photosynthesis by inhibiting the electron transport chain in Photosystem II (PSII).

Binding to the D1 Protein

Bromoxynil acts as a potent inhibitor of PSII by binding to the D1 protein of the PSII reaction center. This binding occurs at the Q_B_ binding niche, where it competes with plastoquinone, the native electron acceptor. By occupying this site, bromoxynil effectively blocks the electron flow from the primary quinone acceptor (Q_A_) to the secondary quinone acceptor (Q_B_), thereby halting the linear electron transport chain.

Consequences of PSII Inhibition

The blockage of electron transport leads to a cascade of damaging events within the chloroplast:

-

Inhibition of ATP and NADPH Synthesis: The disruption of the electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis. The reduction of NADP+ to NADPH is also halted.

-

Formation of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be dissipated through the electron transport chain leads to the formation of highly reactive triplet chlorophyll and singlet oxygen. These ROS cause rapid peroxidation of lipids in the thylakoid membranes, leading to loss of membrane integrity, chlorophyll bleaching, and ultimately, cell death.

Quantitative Data on PSII Inhibition

| Parameter | Organism/System | Value | Reference |

| Uncoupling Concentration | Pea (Pisum sativum) mitochondria | ≥20 µM |

Secondary Mechanism of Action: Uncoupling of Oxidative Phosphorylation

In addition to its primary effect on photosynthesis, bromoxynil also acts as an uncoupler of oxidative phosphorylation in plant mitochondria. This secondary action contributes to the overall herbicidal efficacy by depleting the plant's energy reserves.

Disruption of the Proton Gradient

Uncouplers are lipophilic molecules that can transport protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis by ATP synthase. Bromoxynil, being a phenolic compound, can act as a protonophore, shuttling protons from the intermembrane space back into the mitochondrial matrix, thereby uncoupling electron transport from ATP production.

Impact on Cellular Respiration

The uncoupling of oxidative phosphorylation leads to an increase in the rate of electron transport and oxygen consumption as the respiratory chain attempts to compensate for the dissipated proton gradient. However, this increased respiration is futile as it is not coupled to ATP synthesis, leading to energy depletion and eventual cell death.

Quantitative Data on Oxidative Phosphorylation Uncoupling

Studies on isolated plant mitochondria have provided insights into the uncoupling activity of bromoxynil.

| Parameter | Organism/System | Value | Reference |

| Uncoupling Concentration | Pea (Pisum sativum) mitochondria | ≥20 µM |

Experimental Protocols

Measurement of Photosystem II Inhibition

This non-invasive technique is widely used to assess the efficiency of PSII photochemistry.

Protocol:

-

Plant Material: Use healthy, well-watered plants of the target weed species.

-

Dark Adaptation: Dark-adapt the leaves for at least 30 minutes before measurement to ensure all PSII reaction centers are open.

-

Herbicide Application: Apply this compound at various concentrations to the leaves.

-

Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence parameters.

-

Key Parameters:

-

Fv/Fm: The maximum quantum yield of PSII photochemistry. A decrease in this ratio indicates PSII inhibition.

-

ΦPSII (Yield): The effective quantum yield of PSII photochemistry in the light.

-

qP (Photochemical Quenching): Reflects the redox state of Q_A_.

-

NPQ (Non-Photochemical Quenching): Indicates the level of heat dissipation.

-

-

Data Analysis: Plot the fluorescence parameters against the herbicide concentration to determine the IC50 value.

This method directly measures the rate of photosynthetic oxygen evolution from isolated thylakoid membranes or leaf discs.

Protocol:

-

Thylakoid Isolation: Isolate thylakoid membranes from the leaves of the target plant species using differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or potassium ferricyanide).

-

Herbicide Treatment: Add varying concentrations of this compound to the thylakoid suspension.

-

Measurement: Use a Clark-type oxygen electrode to measure the rate of oxygen evolution upon illumination.

-

Data Analysis: Calculate the rate of oxygen evolution and plot it against the herbicide concentration to determine the IC50 value.

Determination of Oxidative Phosphorylation Uncoupling

Protocol:

-

Plant Tissue: Use non-photosynthetic tissues like etiolated seedlings, tubers, or roots to avoid chlorophyll contamination.

-

Homogenization: Homogenize the tissue in a chilled extraction buffer.

-

Differential Centrifugation: Perform a series of low- and high-speed centrifugations to pellet the mitochondria.

-

Purification: Purify the mitochondrial fraction using a Percoll or sucrose density gradient centrifugation.

Protocol:

-

Respiration Medium: Prepare a buffered reaction medium containing respiratory substrates (e.g., malate, succinate).

-

Herbicide Addition: Add different concentrations of this compound to the mitochondrial suspension.

-

Oxygen Consumption: Use a Clark-type oxygen electrode to measure the rate of oxygen consumption. An increase in the state 4 (ADP-limited) respiration rate is indicative of uncoupling.

-

ATP Synthesis Measurement: ATP synthesis can be measured using a luciferin/luciferase assay. A decrease in ATP production despite an increase in oxygen consumption confirms uncoupling.

Analysis of this compound Metabolism

This method allows for the sensitive and specific quantification of this compound and its metabolite, bromoxynil.

Protocol:

-

Sample Preparation: Harvest plant tissue at different time points after treatment with this compound.

-

Extraction: Extract the compounds from the plant material using an appropriate organic solvent (e.g., acetonitrile).

-

Clean-up: Use solid-phase extraction (SPE) to remove interfering compounds.

-

Chromatographic Separation: Separate this compound and bromoxynil using a reverse-phase HPLC column.

-

Detection and Quantification: Use a tandem mass spectrometer (MS/MS) for highly selective detection and quantification of the parent compound and its metabolite.

Visualizing the Mechanisms of Action

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Conclusion

The herbicidal efficacy of this compound is a consequence of its rapid conversion to bromoxynil within the target plant, which then acts through a dual mechanism. The primary and most rapid mode of action is the potent inhibition of Photosystem II, leading to a cessation of photosynthesis and the generation of destructive reactive oxygen species. This is complemented by a secondary action of uncoupling oxidative phosphorylation, which further depletes the plant's energy reserves. Understanding these intricate mechanisms at a molecular level is crucial for the development of new herbicidal compounds and for managing the evolution of weed resistance. The experimental protocols and data presented in this guide provide a robust framework for researchers in this field.

References

An In-depth Technical Guide to the Synthesis and Purification of Bromoxynil Butyrate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and purification of bromoxynil butyrate, a nitrile herbicide. The document details the chemical pathways, experimental protocols, and data pertinent to its laboratory-scale preparation and purification.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the bromination of 4-hydroxybenzonitrile to yield the intermediate, bromoxynil. This is followed by the esterification of bromoxynil with butyryl chloride to produce the final product.

Step 1: Synthesis of Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)

The initial step involves the electrophilic aromatic substitution of 4-hydroxybenzonitrile with bromine.[1] This reaction selectively adds two bromine atoms ortho to the hydroxyl group. A patented method describes a procedure for this transformation.[2]

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2,6-dibromo-4-cyanophenol (bromoxynil) is outlined in patent CN105859583A.[2] In a round-bottom flask, 4-hydroxybenzonitrile, ammonium persulfate, and cuprous bromide are combined in N,N-dimethylformamide (DMF).[2] The reaction mixture is stirred at 30°C for 10 hours.[2] Upon completion, the product is isolated by filtration, washed, and dried.[2]

Table 1: Reagents and Conditions for the Synthesis of Bromoxynil

| Reagent/Parameter | Quantity/Value | Source |

| 4-hydroxybenzonitrile | 4 g (0.034 mol) | [2] |

| Ammonium persulfate | 31 g (0.136 mol) | [2] |

| Cuprous bromide | 39 g (0.272 mol) | [2] |

| N,N-dimethylformamide | 80 mL | [2] |

| Reaction Temperature | 30°C | [2] |

| Reaction Time | 10 hours | [2] |

| Reported Yield | 95.2% | [2] |

| Reported Purity (HPLC) | 97.6% | [2] |

Step 2: Esterification of Bromoxynil to this compound

The second step is the esterification of the phenolic hydroxyl group of bromoxynil with butyryl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.[3][4] The synthesis of a related compound, bromoxynil octanoate, involves the reaction of bromoxynil with octanoyl chloride.[5]

Experimental Protocol:

While a specific protocol for this compound is not detailed in the available literature, a general procedure for the esterification of phenols with acid chlorides can be adapted.[4][6][7]

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve bromoxynil in a suitable solvent such as dichloromethane.

-

Add a base, such as pyridine or triethylamine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add butyryl chloride dropwise to the cooled solution with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the crude product.

Table 2: Postulated Reagents and Conditions for the Synthesis of this compound

| Reagent/Parameter | Proposed Value/Solvent | Rationale/Source |

| Bromoxynil | 1 equivalent | Starting material |

| Butyryl Chloride | 1.1 - 1.2 equivalents | Acylating agent[4][6] |

| Base (e.g., Pyridine) | 1.1 - 1.5 equivalents | HCl scavenger[3] |

| Solvent | Dichloromethane | Common solvent for this reaction type[6] |

| Reaction Temperature | 0°C to room temperature | Standard conditions for esterification[4] |

| Reaction Time | 2-12 hours | Typical reaction time, monitor by TLC |

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and residual solvent. Common purification techniques for esters include washing, crystallization, and chromatography.[8]

Work-up and Extraction

The initial purification involves a liquid-liquid extraction to remove the base and any water-soluble impurities.

Experimental Protocol:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer successively with dilute hydrochloric acid (to remove the basic catalyst), saturated sodium bicarbonate solution (to remove any unreacted butyryl chloride and acidic byproducts), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Crystallization

Crystallization is a highly effective method for purifying solid organic compounds.[9][10] For phenolic esters, a variety of solvents can be employed.[8]

Experimental Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot solvent or a solvent mixture (e.g., ethanol/water, toluene, or hexane/ethyl acetate).

-

Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent.

-

Dry the purified crystals under vacuum.

Table 3: Potential Crystallization Solvents for this compound

| Solvent/Solvent System | Rationale/Source |

| Ethanol/Water | Common for moderately polar compounds[10] |

| Toluene | A non-hydroxylic solvent suitable for esters[8] |

| Hexane/Ethyl Acetate | A common non-polar/polar solvent system for crystallization |

Data Presentation

Physicochemical Properties

Table 4: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,6-dibromo-4-cyanophenyl butanoate | [11] |

| CAS Number | 3861-41-4 | [12] |

| Molecular Formula | C₁₁H₉Br₂NO₂ | [12] |

| Molecular Weight | 347.00 g/mol | [13] |

| Melting Point | 85 °C | [12] |

Spectroscopic Data

Visualizations

References

- 1. Bromoxynil (Ref: ENT 20852) [sitem.herts.ac.uk]

- 2. CN105859583A - Method for synthesizing 2, 6-dibromo-4-cyanophenol - Google Patents [patents.google.com]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Bromoxynil octanoate | C15H17Br2NO2 | CID 15533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. youtube.com [youtube.com]

- 8. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 9. How To [chem.rochester.edu]

- 10. science.uct.ac.za [science.uct.ac.za]

- 11. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 12. This compound | 3861-41-4 | DAA86141 | Biosynth [biosynth.com]

- 13. This compound | C11H9Br2NO2 | CID 62526 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Properties of Bromoxynil Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil butyrate, with the IUPAC name 2,6-dibromo-4-cyanophenyl butanoate, is a post-emergence herbicide used for the control of broadleaf weeds.[1][2] It belongs to the nitrile herbicide group and acts by inhibiting photosynthesis and uncoupling mitochondrial oxidative phosphorylation in plants.[3] In mammalian systems, this compound is rapidly metabolized, with its toxicity primarily attributed to the parent compound, bromoxynil.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the standard experimental protocols for their determination, and visualizes key metabolic and toxicological pathways.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and toxicological profile. These properties have been determined using internationally accepted standard protocols, primarily the OECD Guidelines for the Testing of Chemicals.

Table 1: Identification and Structure

| Property | Value | Source |

| Common Name | This compound | [1] |

| IUPAC Name | 2,6-dibromo-4-cyanophenyl butanoate | [1][4] |

| CAS Registry Number | 3861-41-4 | [1][5] |

| Molecular Formula | C₁₁H₉Br₂NO₂ | [6][7][8] |

| Molecular Weight | 347.00 g/mol | [5][6] |

| Chemical Structure | (2,6-dibromo-4-cyanophenyl) butanoate | [9] |

Table 2: Physical and Chemical Properties

| Property | Value | Temperature (°C) | Source |

| Melting Point | 81–84 °C (Technical Grade) | N/A | [1] |

| 86 °C (Pure) | N/A | [1] | |

| Boiling Point | 325 °C (Technical Grade) | N/A | [1] |

| 353–356 °C (Pure) | N/A | [1][2] | |

| Water Solubility | 5.4 mg/L | 20 | [1] |

| Vapor Pressure | 2.8 x 10⁻⁴ Pa | 20 | [1] |

| 6.7 x 10⁻⁴ Pa | 25 | [1] | |

| Octanol-Water Partition Coefficient (log Kow) | 3.86 | 40 | [1] |

| 3.94 | N/A | [9] | |

| Relative Density | 1.75 | 20 | [1] |

| Henry's Law Constant | 1.80 x 10⁻² Pa m³/mol | 20 | [1] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound follows standardized and validated methodologies to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Melting and Boiling Point Determination

The melting and boiling points of this compound are determined using standard laboratory methods. A common technique for melting point determination involves placing a small, purified sample in a capillary tube and heating it in a calibrated apparatus.[10] The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[10] For boiling point determination, the substance is heated, and the temperature at which its vapor pressure equals the surrounding atmospheric pressure is measured.[11]

Water Solubility (OECD 105)

The water solubility of this compound is determined according to OECD Guideline 105.[12] This guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for substances with higher solubility.[12][13] Given this compound's low water solubility, the column elution method is generally more appropriate. In this method, a column is packed with an inert carrier material coated with the test substance. Water is then passed through the column at a slow, constant rate, and the concentration of the substance in the eluted water is measured until saturation is reached.[13]

Vapor Pressure (OECD 104)

The vapor pressure of this compound can be determined using methods outlined in OECD Guideline 104. Several methods are available, including the dynamic method, static method, and effusion method.[11] The choice of method depends on the expected vapor pressure range. For a compound like this compound with a low vapor pressure, the gas saturation method (a dynamic method) is often employed.[14] In this method, a stream of inert gas is passed over the substance at a known rate, and the amount of substance transported by the gas is determined, from which the vapor pressure can be calculated.[14]

Octanol-Water Partition Coefficient (OECD 107, 117, 123)

The octanol-water partition coefficient (Kow) is a critical parameter for assessing the environmental partitioning and bioaccumulation potential of a substance. OECD provides several guidelines for its determination:

-

OECD 107 (Shake Flask Method): This is the traditional method where the substance is dissolved in a mixture of n-octanol and water.[1] The mixture is shaken until equilibrium is reached, and the concentration of the substance in each phase is measured.[15]

-

OECD 117 (HPLC Method): This method uses high-performance liquid chromatography (HPLC) to estimate the log Kow.[5][6] The retention time of the substance on a reverse-phase column is compared to that of reference compounds with known log Kow values.[6]

-

OECD 123 (Slow-Stirring Method): This method is particularly suitable for highly lipophilic substances and minimizes the formation of micro-emulsions that can interfere with accurate measurements.[1] The two phases are stirred slowly over a longer period to reach equilibrium.[1]

Signaling Pathways and Metabolism

Mechanism of Action in Plants

Bromoxynil, the active metabolite of this compound, is a potent inhibitor of photosynthesis in susceptible plants. It acts on Photosystem II (PSII) of the photosynthetic electron transport chain.[16][17][18] Specifically, it binds to the D1 protein in PSII, blocking the electron flow from quinone A (QA) to quinone B (QB).[17] This interruption of the electron transport chain leads to a buildup of reactive oxygen species, causing rapid cellular damage, chlorosis, and necrosis.[16]

References

- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. apvma.gov.au [apvma.gov.au]

- 4. Bromoxynil - Wikipedia [en.wikipedia.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. library.canberra.edu.au [library.canberra.edu.au]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. oecd.org [oecd.org]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. edepot.wur.nl [edepot.wur.nl]

- 15. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 16. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 17. Bromoxynil: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]

- 18. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

Degradation of Bromoxynil Butyrate in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of bromoxynil butyrate in soil. The information is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of the environmental fate of this herbicide. This document outlines the metabolic routes, key chemical transformations, and the microorganisms and enzymes involved. It also presents detailed experimental protocols for studying its degradation and summarizes quantitative data for comparative analysis.

Core Degradation Pathways

This compound, a post-emergence herbicide, undergoes a multi-step degradation process in the soil environment, primarily driven by microbial activity. The degradation can be broadly categorized into two main phases: the initial rapid hydrolysis of the butyrate ester to form the active ingredient, bromoxynil, followed by the slower degradation of the bromoxynil molecule itself.

The primary degradation pathway of this compound in soil involves the following key steps:

-

Hydrolysis of the Ester Bond: this compound is rapidly hydrolyzed to bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and butyric acid. This reaction is primarily mediated by esterase enzymes present in soil microorganisms. This initial step is crucial as it releases the herbicidally active compound.

-

Transformation of Bromoxynil: The resulting bromoxynil molecule is then subject to further microbial degradation through several pathways:

-

Nitrile Group Hydrolysis: The nitrile group (-CN) of bromoxynil can be hydrolyzed by nitrilase enzymes to form 3,5-dibromo-4-hydroxybenzamide. This amide can be further hydrolyzed to 3,5-dibromo-4-hydroxybenzoic acid.[1]

-

Reductive Dehalogenation: Under certain conditions, microorganisms such as Desulfitobacterium chlororespirans can remove bromine atoms from the aromatic ring, a process known as reductive dehalogenation.[1][2] This can lead to the formation of less halogenated intermediates.

-

Hydroxylation and Ring Cleavage: Enzymes like pentachlorophenol hydroxylase, found in bacteria such as Flavobacterium sp., can hydroxylate the aromatic ring, leading to the formation of intermediates like 2,6-dibromohydroquinone.[3] This is a critical step towards the eventual cleavage of the aromatic ring and complete mineralization to carbon dioxide.

-

The following diagram illustrates the primary degradation pathways of this compound in soil.

Quantitative Data on Degradation

The rate of this compound and bromoxynil degradation in soil is influenced by various factors, including soil type, organic matter content, pH, temperature, and microbial population. The persistence of these compounds is often expressed as a half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

| Compound | Soil Type | Half-life (DT50) | Reference(s) |

| This compound | Not specified | Rapidly degraded | [4] |

| Bromoxynil Octanoate | Sandy Loam | 12 hours - 3.7 days | [3][5][6] |

| Bromoxynil | Silt Loam | < 1 day | [7] |

| Bromoxynil | Sandy Soil | ~10 days | [8] |

| Bromoxynil | Clay Soil | ~14 days | [8] |

| Bromoxynil | Generic Soil | 4.12 days | [9][10] |

| Bromoxynil | Generic Soil | ~2 weeks | [2] |

| Bromoxynil | Peat Field Soil | Slightly longer than sandy | [8] |

Detailed Experimental Protocols

To investigate the degradation of this compound in soil, a combination of laboratory and field studies are employed. Below are detailed methodologies for key experiments.

Soil Microcosm Degradation Study (Following OECD Guideline 307)

This protocol outlines a laboratory experiment to assess the aerobic degradation of this compound in soil.

Objective: To determine the rate of degradation and identify major metabolites of this compound in a controlled soil environment.

Materials:

-

Freshly collected agricultural soil (sieved to <2 mm)

-

¹⁴C-labeled this compound (uniformly ring-labeled)

-

Unlabeled analytical standard of this compound

-

Incubation vessels (e.g., 250 mL biometer flasks)

-

Solutions for trapping CO₂ (e.g., 0.1 M NaOH) and volatile organics (e.g., ethylene glycol)

-

Extraction solvents (e.g., acetonitrile, methanol)

-

Analytical instruments: HPLC-UV/MS, GC-MS, Liquid Scintillation Counter (LSC)

Procedure:

-

Soil Characterization: Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Soil Preparation and Acclimation: Adjust the soil moisture to 40-60% of its maximum water holding capacity. Pre-incubate the soil in the dark at a constant temperature (e.g., 20-25°C) for 7-14 days to allow the microbial community to stabilize.

-

Application of Test Substance: Prepare a stock solution of ¹⁴C-bromoxynil butyrate and unlabeled this compound. Apply the solution evenly to the soil surface to achieve the desired concentration (typically based on the recommended field application rate).

-

Incubation: Place the treated soil samples into the biometer flasks. Seal the flasks and connect the traps for CO₂ and volatile organics. Incubate the flasks in the dark at a constant temperature.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), sacrifice replicate flasks for analysis.

-

Analysis:

-

CO₂ and Volatiles: Analyze the trapping solutions by LSC to quantify mineralized ¹⁴C (as ¹⁴CO₂) and volatile organic ¹⁴C.

-

Soil Extraction: Extract the soil samples with an appropriate solvent (e.g., acetonitrile:water mixture). Perform exhaustive extractions (e.g., Soxhlet or Accelerated Solvent Extraction) to determine non-extractable residues.

-

Extract Analysis: Analyze the soil extracts by HPLC with UV and/or mass spectrometry detection to identify and quantify this compound and its degradation products. LSC is used to determine the total ¹⁴C in the extracts.

-

-

Data Analysis: Calculate the dissipation half-life (DT50) of this compound and the formation and decline of major metabolites. Perform a mass balance to account for the distribution of the applied radioactivity.

The following diagram illustrates a typical experimental workflow for a soil microcosm study.

Analytical Methods

3.2.1. High-Performance Liquid Chromatography (HPLC) with UV Detection

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., with phosphoric acid to pH 3.5). A common mobile phase is Methanol:Water (90:10).[5]

-

Flow Rate: 1.0 - 1.8 mL/min.[2]

-

Injection Volume: 20 µL.

-

Detection Wavelength: 230 nm for simultaneous detection of bromoxynil and other compounds, or 240 nm for bromoxynil.[2][5]

-

Quantification: Based on the peak area of the analyte compared to a calibration curve of analytical standards.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of some metabolites and for confirmation of identity, GC-MS can be used, often after a derivatization step.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (electron capture detection can also be used for enhanced sensitivity to halogenated compounds).

-

Derivatization: Bromoxynil and its phenolic metabolites are often derivatized (e.g., methylated with diazomethane) to increase their volatility for GC analysis.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C and ramping up to 280°C.

-

Injection: Splitless injection mode is typically used for trace analysis.

-

MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Enzymatic Mechanisms

The microbial degradation of this compound is driven by specific enzymes. Understanding their mechanisms is key to comprehending the degradation process at a molecular level.

Nitrilase-Mediated Hydrolysis of the Nitrile Group

Nitrilase enzymes belong to a superfamily of thiol enzymes that catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acid and ammonia, without the release of an amide intermediate.[11][12]

The catalytic mechanism involves a conserved catalytic triad of Cysteine-Glutamate-Lysine residues in the enzyme's active site.[5] The key steps are:

-

Nucleophilic Attack: The catalytic cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the nitrile group of bromoxynil.

-

Formation of a Thioimidate Intermediate: This attack leads to the formation of a covalent thioimidate intermediate.

-

Hydrolysis: The thioimidate intermediate is then hydrolyzed by a water molecule, leading to the formation of a tetrahedral intermediate.

-

Product Release: The intermediate collapses, releasing the carboxylic acid (3,5-dibromo-4-hydroxybenzoic acid) and ammonia. The enzyme is regenerated in its active form.

The following diagram depicts the enzymatic mechanism of nitrilase.

Pentachlorophenol Hydroxylase Action

Pentachlorophenol (PCP) hydroxylase is a flavin-dependent monooxygenase. While its primary substrate is PCP, it can also act on other halogenated aromatic compounds like bromoxynil.[3] The mechanism involves the hydroxylation of the aromatic ring, which is a crucial step for subsequent ring cleavage. The enzyme utilizes NADPH as a cofactor to activate molecular oxygen for the hydroxylation reaction.[3] In the case of bromoxynil, this can lead to the formation of 2,6-dibromohydroquinone.[3] This reaction destabilizes the aromatic ring, making it more susceptible to cleavage by dioxygenase enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. Bromoxynil - Wikipedia [en.wikipedia.org]

- 3. canada.ca [canada.ca]

- 4. epa.gov [epa.gov]

- 5. Nitrilase/nitrile Hydrases - Wordpress [reagents.acsgcipr.org]

- 6. wsdot.wa.gov [wsdot.wa.gov]

- 7. EXTOXNET PIP - BROMOXYNIL [extoxnet.orst.edu]

- 8. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nitrilase - Wikipedia [en.wikipedia.org]

- 11. The nitrilase superfamily: classification, structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pentachlorophenol hydroxylase, a poorly functioning enzyme required for degradation of pentachlorophenol by Sphingobium chlorophenolicum - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Bromoxynil Butyrate: An In-depth Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of bromoxynil butyrate on non-target organisms. This compound, a member of the nitrile herbicide family, is used for post-emergent control of broadleaf weeds. Its mode of action involves the inhibition of photosynthesis and the uncoupling of mitochondrial oxidative phosphorylation in plants.[1] However, its effects extend to non-target species, necessitating a thorough understanding of its toxicological profile for environmental risk assessment and to inform research and development in related fields.

Acute and Chronic Toxicity to Non-Target Organisms

This compound and its parent compound, bromoxynil, exhibit varying degrees of toxicity to a wide range of non-target organisms. The ester forms, such as butyrate and octanoate, are generally more toxic to aquatic organisms than the phenol form due to their higher lipophilicity, which allows for greater diffusion across biological membranes.[1] However, these esters rapidly degrade to bromoxynil in the environment.[1][2]

Aquatic Organisms

This compound is classified as very toxic to aquatic life.[3] The herbicidal formulations containing bromoxynil esters pose a significant risk to aquatic ecosystems through spray drift and runoff.[1]

Table 1: Acute and Chronic Toxicity of this compound and Related Compounds to Aquatic Organisms

| Species | Chemical | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | This compound | 96-h | LC50 | 0.026 (without sediment) | [1] |

| Oncorhynchus mykiss (Rainbow Trout) | This compound | 96-h | LC50 | 0.068 (with sediment) | [1] |

| Oncorhynchus mykiss (Rainbow Trout) | Bromoxynil | 96-h | LC50 | 23 | [1] |

| Oncorhynchus mykiss (Rainbow Trout) | Bromoxynil Octanoate | 96-h | LC50 | 0.05 | [4] |

| Lepomis macrochirus (Bluegill Sunfish) | Bromoxynil Octanoate | 96-h | LC50 | 0.053 | [4] |

| Daphnia magna (Water Flea) | This compound | 48-h | EC50 | 0.17 | [1] |

| Daphnia magna (Water Flea) | Bromoxynil Octanoate | 48-h | EC50 | 0.096 | [4] |

| Daphnia pulex | Bromoxynil Octanoate | 48-h | EC50 | 0.011 | [4] |

| Navicula pelliculosa (Diatom) | This compound | 72-h | ErC50 | 0.60 | [1] |

| Lemna gibba (Duckweed) | This compound | 7-d | ErC50 | 0.10 | [1] |

LC50: Lethal Concentration for 50% of the test organisms. EC50: Effect Concentration for 50% of the test organisms. ErC50: Concentration causing a 50% reduction in growth rate.

Terrestrial Organisms

The toxicity of this compound to terrestrial organisms varies significantly among species.

Table 2: Acute Toxicity of this compound and Related Compounds to Terrestrial Organisms

| Species | Chemical | Route | Endpoint | Value (mg/kg bw) | Reference |

| Rattus norvegicus (Rat) | This compound | Oral | LD50 | 116 | [1] |

| Rattus norvegicus (Rat) | Bromoxynil Octanoate | Oral | LD50 | 238 (female), 400 (male) | [4] |

| Colinus virginianus (Bobwhite Quail) | This compound | Oral | LD50 | 448 (geomean) | [1] |

| Colinus virginianus (Bobwhite Quail) | Bromoxynil Octanoate | Oral | LD50 | 148 | [4] |

| Anas platyrhynchos (Mallard Duck) | Bromoxynil Octanoate | Oral | LD50 | 2050 | [4] |

| Apis mellifera (Honeybee) | Maya Herbicide (this compound formulation) | Contact | LD50 | 202 (µ g/bee ) | [1] |

| Apis mellifera (Honeybee) | Maya Herbicide (this compound formulation) | Oral | LD50 | 78 (µ g/bee ) | [1] |

LD50: Lethal Dose for 50% of the test organisms.

Experimental Protocols

The toxicological data presented in this guide are derived from standardized laboratory studies, primarily following the Organization for Economic Co-operation and Development (OECD) guidelines for the testing of chemicals.

Aquatic Toxicity Testing

-

Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance lethal to 50% of the test fish over a 96-hour period (96-h LC50).[2][5][6] Fish are exposed to a range of concentrations of the test substance under controlled conditions.[5][7] Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.[2][5]

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna.[4][8] Young daphnids are exposed to the test substance for 48 hours, and the concentration that immobilizes 50% of the daphnids (48-h EC50) is determined.[8][9]

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This study evaluates the effect of a substance on the growth of algae.[10][11] Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours.[10][12] The inhibition of growth is measured to determine the EC50.[13]

Figure 1: Generalized workflow for aquatic toxicity testing.

Terrestrial Toxicity Testing

-

Avian Acute Oral Toxicity Test (OECD 223): This guideline is used to determine the acute oral toxicity (LD50) of a substance to birds.[14][15][16][17] The test substance is administered orally to birds, and mortality and sublethal effects are observed over a defined period.[14]

-

Earthworm, Acute Toxicity Tests (OECD 207): This test evaluates the acute toxicity of chemicals to earthworms.[18][19][20][21] The test can be conducted using a filter paper contact method or in artificial soil.[20] The LC50 is determined after 14 days of exposure.[18]

-

Honeybees, Acute Oral and Contact Toxicity Test (OECD 213 & 214): These tests are designed to assess the acute oral (OECD 213) and contact (OECD 214) toxicity of chemicals to adult honeybees.[1][22][23][24] For the oral test, bees are fed a sucrose solution containing the test substance. For the contact test, the substance is applied directly to the thorax of the bees.[1][22] The LD50 is determined after 48 or 96 hours.[1]

Mechanism of Action and Signaling Pathways

The primary mode of action of bromoxynil is the uncoupling of oxidative phosphorylation in mitochondria.[1] This process disrupts the synthesis of ATP, the main energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane without inhibiting the electron transport chain.[25][26][27]

Figure 2: Uncoupling of oxidative phosphorylation by this compound.

Recent studies have also indicated that exposure to bromoxynil octanoate can induce oxidative stress, inflammation, and apoptosis in the testicular tissue of rats. This toxicity is suggested to be mediated through the modulation of the NF-κB signaling pathway.[28] This pathway is a key regulator of the inflammatory response, and its activation can lead to the production of pro-inflammatory cytokines and ultimately, cell death.

Figure 3: Proposed signaling pathway for bromoxynil-induced testicular toxicity.

Conclusion

This compound exhibits significant toxicity to a range of non-target organisms, particularly in aquatic environments. Its primary mechanism of action, the uncoupling of oxidative phosphorylation, leads to cellular energy depletion. Furthermore, emerging evidence suggests its involvement in other signaling pathways related to oxidative stress and inflammation. This technical guide summarizes the key toxicological data and experimental methodologies, providing a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development. A thorough understanding of these toxicological effects is crucial for the development of effective risk mitigation strategies and for guiding future research into the sublethal impacts of this and similar herbicides.

References

- 1. content.fera.co.uk [content.fera.co.uk]

- 2. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 3. store.pggwrightson.co.nz [store.pggwrightson.co.nz]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. biotecnologiebt.it [biotecnologiebt.it]

- 6. oecd.org [oecd.org]

- 7. eurofins.com.au [eurofins.com.au]

- 8. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 9. oecd.org [oecd.org]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 12. oecd.org [oecd.org]

- 13. fera.co.uk [fera.co.uk]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. biotecnologiebt.it [biotecnologiebt.it]

- 19. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]

- 23. Documents download module [ec.europa.eu]

- 24. oecd.org [oecd.org]

- 25. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. oecd.org [oecd.org]

- 27. The uncoupling of oxidative phosphorylation as a mechanism of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Exposure to bromoxynil octanoate herbicide induces oxidative stress, inflammation, and apoptosis in testicular tissue via modulating NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Regulation of a Photosynthesis Inhibitor: A Technical Guide to Bromoxynil Herbicides

An In-depth Examination of the History, Development, and Scientific Profile of a Key Agricultural Tool

Introduction

Bromoxynil, a nitrile herbicide first introduced in the 1960s, has played a significant role in post-emergence broadleaf weed control for several decades. Its selective action and efficacy against a wide spectrum of weeds have made it a valuable tool for farmers worldwide. This technical guide provides a comprehensive overview of the history, development, mode of action, physicochemical properties, efficacy, and regulatory journey of bromoxynil herbicides. It is intended for researchers, scientists, and professionals in the field of drug and pesticide development, offering detailed data, experimental insights, and a thorough understanding of this important agricultural chemical.

History and Development

The herbicidal properties of bromoxynil were first reported in 1963.[1] The development and commercialization of bromoxynil and its esters were pioneered by companies such as May & Baker Ltd., which commenced its manufacture in 1963.[2] Over the years, other major agrochemical companies, including Union Carbide, Rhône-Poulenc, and eventually Bayer CropScience, have been involved in the production and marketing of bromoxynil-based products.[3][4]

Bromoxynil was first registered for use in the United States in 1965 for the control of grassy and broadleaf weeds in wheat and barley.[5] Its use expanded throughout the 1980s to include a variety of other crops.[5] Common trade names for bromoxynil formulations have included Brominal, Buctril, and Nu-Lawn Weeder.[3]

A significant development in the history of bromoxynil was the creation of genetically modified (GM) crops resistant to its effects. This was achieved by introducing a gene (bxn) from the soil bacterium Klebsiella ozaenae that encodes a nitrilase enzyme capable of detoxifying bromoxynil.[4][6] This innovation allowed for the "over-the-top" application of bromoxynil on crops such as cotton (BXN cotton), providing a new tool for weed management.[1][7] However, for economic reasons, bromoxynil-resistant crops were eventually discontinued.[2]

The regulatory landscape for bromoxynil has evolved over time. In 2020, the European Union proposed the non-renewal of the approval for bromoxynil, leading to the withdrawal of authorizations for plant protection products containing it.[3][8][9] This decision was based on a comprehensive risk assessment by the European Food Safety Authority (EFSA).[5][10]

Chemical and Physical Properties

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a white, crystalline solid.[5] For agricultural applications, it is often formulated as esters, such as bromoxynil octanoate and bromoxynil heptanoate, to improve its stability and efficacy.[11] These esters are rapidly hydrolyzed to the active bromoxynil phenol form in plants and the environment. The physicochemical properties of bromoxynil and its common ester, bromoxynil octanoate, are summarized in the tables below.

Table 1: Physicochemical Properties of Bromoxynil

| Property | Value | Reference |

| Chemical Formula | C₇H₃Br₂NO | [3] |

| Molar Mass | 276.91 g/mol | [3] |

| Melting Point | 194-195 °C | [3] |

| Water Solubility | 130 mg/L at 25 °C | |

| Vapor Pressure | <1 mPa at 20 °C | |

| Log P (Octanol-Water Partition Coefficient) | 2.83 | [3] |

| pKa | 4.06 | [3] |

| Soil Adsorption Coefficient (Koc) | 79 - 251 | [3] |

Table 2: Physicochemical Properties of Bromoxynil Octanoate

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₇Br₂NO₂ | [12] |

| Molar Mass | 403.11 g/mol | [12] |

| Melting Point | 45-46 °C | [12] |

| Water Solubility | 3 mg/L at 25 °C | [12] |

| Vapor Pressure | 6.4 x 10⁻⁴ Pa at 25 °C | [12] |

| Log P (Octanol-Water Partition Coefficient) | 5.8 | [12] |

| Hydrolysis Half-life (pH 7, 25 °C) | 4.9 days | [12] |

| Soil Adsorption Coefficient (Koc) | 1,847 - 10,753 | [12] |

Mode of Action

Bromoxynil is a selective, contact, post-emergence herbicide that acts by inhibiting photosynthesis.[1] Its primary target is Photosystem II (PSII), a key protein complex in the light-dependent reactions of photosynthesis.[1] Bromoxynil binds to the D1 protein within the PSII complex, thereby blocking the electron transport chain.[1] This disruption halts the production of ATP and NADPH, the energy currency of the plant, leading to a rapid depletion of energy reserves and ultimately, cell death.[1]

Synthesis and Manufacturing

The commercial production of bromoxynil involves the bromination of 4-hydroxybenzonitrile.[5] This electrophilic aromatic substitution reaction is a relatively straightforward process. The resulting bromoxynil can then be esterified with octanoyl chloride or other acyl chlorides to produce the corresponding esters, such as bromoxynil octanoate.

Efficacy and Weed Control Spectrum

Bromoxynil is effective against a wide range of annual broadleaf weeds. It is particularly valued for its control of weeds that are often difficult to manage with other herbicides. Its post-emergence application allows for targeted treatment when weeds are actively growing.[11]

Table 3: Weed Control Efficacy of Bromoxynil

| Weed Species | Common Name | Efficacy |

| Amaranthus retroflexus | Redroot Pigweed | Excellent |

| Chenopodium album | Common Lambsquarters | Excellent |

| Abutilon theophrasti | Velvetleaf | Good to Excellent |

| Polygonum convolvulus | Wild Buckwheat | Excellent |

| Kochia scoparia | Kochia | Good to Excellent |

| Sinapis arvensis | Wild Mustard | Excellent |

| Capsella bursa-pastoris | Shepherd's-purse | Excellent |

| Solanum nigrum | Black Nightshade | Good |

| Ipomoea spp. | Morningglory | Good |

Efficacy ratings are generalized and can be influenced by weed size, growth stage, and environmental conditions.

Application rates for bromoxynil vary depending on the crop, target weeds, and formulation. Typical application rates for cereals such as wheat and barley are in the range of 280 to 560 grams of active ingredient per hectare.

Genetically Modified Bromoxynil-Resistant Crops

The development of bromoxynil-resistant crops was a significant advancement in weed management technology. Resistance was conferred by the introduction of the bxn gene from the soil bacterium Klebsiella ozaenae.[4][6] This gene encodes a nitrilase enzyme that specifically hydrolyzes the cyano group of bromoxynil, converting it to the non-phytotoxic metabolite, 3,5-dibromo-4-hydroxybenzoic acid.[4][13]

This technology was successfully applied to cotton, creating "BXN cotton," which allowed for post-emergence application of bromoxynil without harming the crop.[1][7] While technologically successful, the commercialization of bromoxynil-resistant crops was eventually discontinued due to economic factors.[2]

Toxicological Profile

The toxicological profile of bromoxynil has been extensively studied. It is classified as moderately toxic to mammals. The primary route of exposure for the general population is through diet, though occupational exposure can occur during manufacturing and application.

Table 4: Summary of Toxicological Endpoints for Bromoxynil

| Study Type | Species | Endpoint | Value | Reference |

| Acute Oral Toxicity | Rat | LD₅₀ | 190 - 449 mg/kg bw | [14] |

| Acute Dermal Toxicity | Rabbit | LD₅₀ | >2,000 mg/kg bw | [14] |

| Acute Inhalation Toxicity | Rat | LC₅₀ (4-hour) | >1.2 mg/L | [15] |

| Chronic Toxicity/Carcinogenicity | Rat | NOAEL | 5.8 mg/kg bw/day | [14] |

| Developmental Toxicity | Rabbit | NOAEL | 20 mg/kg bw/day | [14] |

| Reproductive Toxicity | Rat | NOAEL | 5.8 mg/kg bw/day | [14] |

Experimental Protocols

Toxicological studies for regulatory purposes are conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (OECD 423): This study typically involves the administration of a single oral dose of the test substance to fasted female rats. The animals are observed for mortality and clinical signs of toxicity for up to 14 days. The LD₅₀ (the dose that is lethal to 50% of the test animals) is then calculated.

-

Acute Dermal Toxicity (OECD 402): The test substance is applied to the shaved skin of rats or rabbits for a 24-hour period.[16][17] Observations for mortality and skin reactions are made for 14 days.[16]

-

Acute Inhalation Toxicity (OECD 403): Rats are exposed to an aerosol or vapor of the test substance for a 4-hour period in an inhalation chamber.[18][19] Animals are observed for mortality and signs of toxicity for 14 days.[15][18]

-

Developmental Toxicity (OECD 414): The test substance is administered to pregnant rats or rabbits during the period of organogenesis.[11][20][21] Dams are euthanized just prior to parturition, and the fetuses are examined for any developmental abnormalities.[11]

Environmental Fate and Ecotoxicology

The environmental fate of bromoxynil and its esters is influenced by factors such as soil type, pH, and microbial activity. Bromoxynil itself is moderately persistent in soil, with a half-life of approximately two weeks.[5] Its esters, such as bromoxynil octanoate, are less persistent and rapidly hydrolyze to the parent phenol.[4]

Table 5: Environmental Fate and Ecotoxicology of Bromoxynil

| Parameter | Value | Reference |

| Soil Degradation Half-life (aerobic) | 2 - 14 days | [5] |

| Aquatic Photodegradation Half-life | 4 - 15 hours | [12] |

| Acute Toxicity to Fish (Rainbow Trout) | LC₅₀ (96-hour) = 0.05 mg/L | [20] |

| Acute Toxicity to Aquatic Invertebrates (Daphnia magna) | EC₅₀ (48-hour) = 0.05 mg/L | [20] |

| Toxicity to Birds (Bobwhite Quail) | LD₅₀ = 170 mg/kg | [14] |

Experimental Protocols

-

Aerobic and Anaerobic Transformation in Soil (OECD 307): This study assesses the rate and route of degradation of a test substance in soil under controlled laboratory conditions.[14][22][23][24] Radiolabeled test substance is applied to soil samples, which are then incubated in the dark at a constant temperature and moisture content.[22][23][24] Samples are analyzed at various time intervals to determine the concentration of the parent compound and its degradation products.[14][22][23]

-

Acute Toxicity to Fish (OECD 203): Fish, typically rainbow trout, are exposed to a range of concentrations of the test substance in water for 96 hours. Mortality and sublethal effects are observed, and the LC₅₀ is calculated.

-

Acute Immobilisation Test for Daphnia (OECD 202): Aquatic invertebrates (Daphnia magna) are exposed to the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is determined.

-

Alga, Growth Inhibition Test (OECD 201): The effect of the test substance on the growth of a selected species of algae is determined over a 72-hour period.

Regulatory Status and Conclusion

The regulatory status of bromoxynil has undergone significant changes in recent years. In 2020, the European Commission decided not to renew the approval of bromoxynil.[3][8][9] This decision was based on a risk assessment by EFSA which identified concerns for human health, particularly for operators, workers, and bystanders, as well as a high risk to wild mammals.[25]

Despite its regulatory challenges in some regions, bromoxynil remains a registered and utilized herbicide in many parts of the world, including the United States and Australia.[5] Its effectiveness in controlling a broad spectrum of broadleaf weeds continues to make it a relevant tool in integrated weed management programs.

This technical guide has provided a comprehensive overview of the history, development, and scientific characteristics of bromoxynil herbicides. The data and experimental insights presented are intended to serve as a valuable resource for professionals in the agricultural science and chemical development fields. The journey of bromoxynil, from its discovery to its ongoing regulatory evaluations, highlights the dynamic nature of pesticide science and the continuous need for thorough risk assessment to ensure the safe and sustainable use of agricultural chemicals.

References

- 1. Breeding Strategies for Development of Transgenic BXN Cotton [cotton.org]

- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 3. Indian Trade Portal [indiantradeportal.in]

- 4. Herbicide resistance in transgenic plants expressing a bacterial detoxification gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peer review of the pesticide risk assessment for the active substance bromoxynil in light of negligible exposure data submitted | EFSA [efsa.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. my.ucanr.edu [my.ucanr.edu]

- 8. eur-lex.europa.eu [eur-lex.europa.eu]

- 9. Commission Implementing Regulation (EU) 2020/1276 of 11 September 2020 concerning the non-renewal of the approval of the active substance bromoxynil, in accordance with Regulation (EC) No 1107/2009 of the European Parliament and of the Council concerning the placing of plant protection products on the market, and amending the Annex to Commission Implementing Regulation (EU) No 540/2011 (Text with EEA relevance) (revoked) [legislation.gov.uk]

- 10. Peer review of the pesticide risk assessment of the active substance bromoxynil (variant evaluated bromoxynil octanoate) | EFSA [efsa.europa.eu]

- 11. oecd.org [oecd.org]

- 12. cambridge.org [cambridge.org]

- 13. nottingham.ac.uk [nottingham.ac.uk]

- 14. biotecnologiebt.it [biotecnologiebt.it]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. nucro-technics.com [nucro-technics.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. oecd.org [oecd.org]

- 22. content.fera.co.uk [content.fera.co.uk]

- 23. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 24. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 25. Commission Implementing Regulation (EU) 2020/1276 of 11 September 2020 concerning the non-renewal of the approval of the active substance bromoxynil, in accordance with Regulation (EC) No 1107/2009 of the European Parliament and of the Council concerning the placing of plant protection products on the market, and amending the Annex to Commission Implementing Regulation (EU) No 540/2011 (Text with EEA relevance) (c. 1276) [legislation.gov.uk]

The Structure-Activity Relationship of Bromoxynil Butyrate: A Deep Dive into its Herbicidal Action

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of bromoxynil butyrate, a widely used herbicide for the control of broadleaf weeds. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular intricacies that govern its efficacy, offering a comprehensive overview of its mechanism of action, the impact of structural modifications, and the experimental methodologies used in its evaluation.

Core Concepts: From Pro-Herbicide to Photosystem II Inhibitor

This compound itself is a pro-herbicide, meaning it is converted into its active form, bromoxynil, after absorption by the plant. This conversion is a rapid metabolic process. The primary mode of action for the active bromoxynil is the inhibition of photosynthesis at Photosystem II (PSII). It achieves this by binding to the D1 protein within the PSII complex, thereby blocking electron transport and halting the plant's ability to produce energy, ultimately leading to cell death.[1]

The key structural features of the bromoxynil molecule essential for its herbicidal activity are the dibrominated phenolic ring and the nitrile group. The butyrate ester in the pro-herbicide form plays a crucial role in the absorption and translocation of the compound within the plant.

Structure-Activity Relationship: Unpacking the Molecular Drivers of Efficacy

The herbicidal activity of bromoxynil and its derivatives is intricately linked to their molecular structure. Key determinants of efficacy include the nature of the ester group and modifications to the core aromatic ring.

The Role of the Ester Group

Modifications to the Aromatic Core

Research into heterocyclic analogs of bromoxynil, where the benzene ring is replaced by a pyridine or pyrimidine ring, has revealed significant impacts on herbicidal activity. These modifications can alter the electronic properties of the molecule and its binding affinity to the D1 protein.

A notable study on pyridine and pyrimidine analogs of bromoxynil demonstrated that these structural changes can lead to enhanced herbicidal efficacy against certain weed species, including those resistant to other herbicides like glyphosate. Molecular docking simulations suggest that these analogs may form stronger hydrogen bonds within the binding pocket of the D1 protein compared to the parent bromoxynil molecule.

Quantitative Analysis of Herbicidal Activity

The following table summarizes the herbicidal activity of bromoxynil and its heterocyclic analogs against various weed species. The data is presented as percent injury or control at a specific application rate, as detailed in the cited literature.

| Compound | Target Weed Species | Application Rate (kg ha⁻¹) | Herbicidal Activity (% Injury/Control) | Reference |

| Bromoxynil | Redroot pigweed (Amaranthus retroflexus) | 0.28 | Moderate | [2] |

| Pyridine Analog | Redroot pigweed (Amaranthus retroflexus) | 0.28 | High (more potent than bromoxynil) | [2] |

| Pyridine N-oxide Analog | Redroot pigweed (Amaranthus retroflexus) | 0.28 | High (more potent than bromoxynil) | [2] |

| Pyrimidine Analog | Redroot pigweed (Amaranthus retroflexus) | 0.28 | Low | [2] |

| Pyridine Analog | Glyphosate-resistant Palmer amaranth (Amaranthus palmeri) | 0.56 | >80% control | [2] |

Experimental Protocols

The evaluation of the structure-activity relationship of bromoxynil derivatives involves a combination of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Photosystem II Inhibition Assay (Chlorophyll Fluorescence Measurement)

This non-invasive technique is a rapid and sensitive method to assess the inhibition of PSII.

Objective: To determine the effect of bromoxynil analogs on the quantum efficiency of PSII.

Materials:

-

Leaf discs from a susceptible plant species (e.g., pea, spinach)

-

Hand-held chlorophyll fluorometer (e.g., Handy-PEA)

-

Solutions of bromoxynil and its analogs at various concentrations

-

Dark adaptation clips

Procedure:

-

Excise uniform leaf discs from healthy, dark-adapted plants (minimum 30 minutes).

-

Incubate the leaf discs in solutions of the test compounds for a specified period.

-

Attach the dark adaptation clips to the leaf discs.

-

After the incubation period, measure the chlorophyll fluorescence using the fluorometer. The instrument will provide various parameters, including the maximum quantum yield of PSII (Fv/Fm).[3]

-

A decrease in the Fv/Fm ratio indicates inhibition of PSII.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the Fv/Fm value compared to the untreated control.

Whole-Plant Herbicidal Activity Assay (GR50 Determination)

This assay evaluates the overall herbicidal effect of the compounds on whole plants.

Objective: To determine the GR50 (the dose required to cause a 50% reduction in plant growth) of bromoxynil analogs.

Materials:

-

Seeds of a susceptible weed species

-

Pots with a suitable growing medium

-

Growth chamber or greenhouse with controlled environmental conditions

-

Spraying equipment calibrated to deliver precise volumes

-

Solutions of bromoxynil and its analogs at a range of concentrations

Procedure:

-

Sow seeds in pots and allow them to germinate and grow to a specific stage (e.g., 2-4 true leaves).[4]

-

Prepare a series of herbicide solutions at different concentrations.

-

Apply the herbicide solutions to the plants using a calibrated sprayer. Include an untreated control group.[4]

-

Return the plants to the growth chamber or greenhouse.

-

After a set period (e.g., 14-21 days), assess the herbicidal effect by measuring the fresh or dry weight of the above-ground biomass.

-

Calculate the percent growth reduction for each concentration relative to the untreated control.

-

Use a suitable statistical software to perform a dose-response analysis and calculate the GR50 value for each compound.

Molecular Docking of Bromoxynil Analogs to the D1 Protein

This computational method predicts the binding affinity and interaction of the herbicide molecules with their target protein.

Objective: To model the binding of bromoxynil analogs to the D1 protein of PSII and understand the structural basis of their activity.

Materials:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

-

3D structure of the D1 protein (can be obtained from the Protein Data Bank, PDB)

-

3D structures of the bromoxynil analogs (can be built using chemical drawing software)

Procedure:

-

Protein Preparation: Load the D1 protein structure into the modeling software. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site (the QB pocket) based on the location of known inhibitors.[5]

-

Ligand Preparation: Generate the 3D structures of the bromoxynil analogs. Minimize their energy to obtain stable conformations.

-

Docking Simulation: Perform the docking of each analog into the defined binding site of the D1 protein. The software will generate multiple possible binding poses and calculate a docking score for each, which represents the predicted binding affinity.[5]

-

Analysis: Analyze the best-scoring poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the herbicide and the amino acid residues of the D1 protein. This analysis can help explain the observed differences in herbicidal activity.

Visualizing the Pathways and Relationships

To further illustrate the concepts discussed, the following diagrams were created using the DOT language.

Caption: Inhibition of Photosynthetic Electron Transport by Bromoxynil.

Caption: Workflow for Determining GR50 Values in a Whole-Plant Bioassay.

Caption: Logical Relationship in the SAR of Bromoxynil Derivatives.

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. Synthesis and evaluation of heterocyclic analogues of bromoxynil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Bromoxynil Butyrate in Crops: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil butyrate, a member of the nitrile herbicide family, is a widely utilized post-emergence herbicide for the control of broadleaf weeds in various agricultural crops. Its efficacy is intrinsically linked to its metabolic fate within the plant system. This technical guide provides an in-depth exploration of the metabolic pathway of this compound in crops, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved. Understanding this metabolic journey is crucial for optimizing herbicide performance, ensuring crop safety, and conducting comprehensive environmental risk assessments.

Core Metabolic Pathway

The metabolism of this compound in crops is a rapid and multi-step process designed to detoxify the xenobiotic compound. The overarching pathway involves three key phases:

-

Phase I: Hydrolysis. The initial and most critical step is the rapid hydrolysis of the inactive this compound ester to its phytotoxic form, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). This conversion is catalyzed by esterase enzymes within the plant.

-

Phase II: Transformation of Bromoxynil. Once formed, bromoxynil undergoes further enzymatic transformations to reduce its toxicity. These reactions primarily include dehalogenation and hydroxylation.

-

Phase III: Conjugation. The modified metabolites are then conjugated with endogenous molecules, such as glucose, to form water-soluble conjugates. This process facilitates their sequestration into vacuoles or incorporation into cell wall components, effectively detoxifying and compartmentalizing the herbicide residues.

Quantitative Analysis of this compound Metabolism

The rate and extent of this compound metabolism can vary depending on the crop species, environmental conditions, and the analytical methods employed. The following tables summarize key quantitative data from various studies.

Table 1: Dissipation of this compound and Formation of Bromoxynil in Wheat

| Time After Treatment | This compound (% of Total Radioactive Residue) | Bromoxynil (% of Total Radioactive Residue) | Crop | Reference |

| 24 hours | <25% (estimated from >75% dissipation) | Not specified | Spring Wheat | [1] |

| 14 days | ~1.3% | 18% | Wheat |

Table 2: Half-life and Dissipation of Bromoxynil in Crops and Soil

| Matrix | Half-life (t½) | Dissipation Rate | Time Period | Reference |

| Maize Seedling | 1.14 days | 97.79% | 7 days | [2] |

| Soil | <1 day (for n-butyrate ester) | Not specified | Not specified | [1] |

Experimental Protocols

The elucidation of the metabolic pathway of this compound relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Radiolabeled Herbicide Metabolism Study

This protocol outlines a general procedure for studying the metabolism of this compound in crops using a ¹⁴C-labeled compound.

1. Plant Treatment:

- Grow the crop of interest (e.g., wheat, barley) in a controlled environment.

- At a specific growth stage, apply a known amount of [¹⁴C]-bromoxynil butyrate to the leaves of the plants.

2. Sample Collection:

- Harvest plant tissues (leaves, stems, roots) at various time points after treatment (e.g., 1, 3, 7, 14 days).

3. Extraction:

- Homogenize the plant samples in a suitable solvent, such as an acetonitrile/water mixture.

- Perform sequential extractions to isolate metabolites of varying polarities.

4. Analysis:

- Quantify the total radioactive residue (TRR) in each fraction using liquid scintillation counting.